molecular formula C18H17N3O5S2 B5122919 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B5122919
M. Wt: 419.5 g/mol
InChI Key: XCKGGSWTKSGEIX-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines benzothiazole and nitrophenyl groups

Preparation Methods

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 4-methoxy-2-nitroaniline in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The benzothiazole moiety is known to interact with proteins, while the nitrophenyl group can participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

These compounds share the benzothiazole and sulfanyl groups but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and applications .

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-3-26-12-5-7-14-16(9-12)28-18(20-14)27-10-17(22)19-13-6-4-11(25-2)8-15(13)21(23)24/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGGSWTKSGEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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